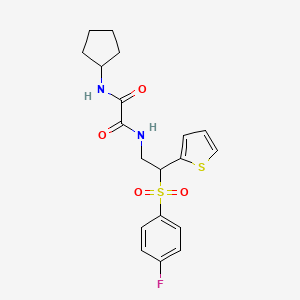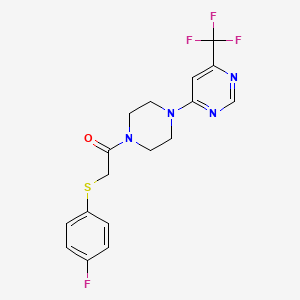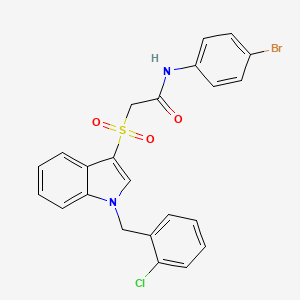![molecular formula C21H28N6O3 B2406129 7-(3-hidroxipropil)-1,3-dimetil-8-[(4-fenilpiperazin-1-il)metil]-3,7-dihidro-1H-purina-2,6-diona CAS No. 851941-47-4](/img/structure/B2406129.png)
7-(3-hidroxipropil)-1,3-dimetil-8-[(4-fenilpiperazin-1-il)metil]-3,7-dihidro-1H-purina-2,6-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione is a useful research compound. Its molecular formula is C21H28N6O3 and its molecular weight is 412.494. The purity is usually 95%.
BenchChem offers high-quality 7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Este compuesto ha sido investigado por sus propiedades antimicrobianas. Se sintetizó una serie de nuevos derivados, incluyendo 4-(3-(4-bencilpiperazin-1-il)propoxi)-7-metoxi-3-sustituido fenil-2H-croman-2-ona. Estos derivados exhibieron una actividad antibacteriana y antifúngica significativa, comparable a los agentes antimicrobianos estándar. Los estudios de acoplamiento con proteínas oxidorreductasas respaldaron aún más su potencia inhibitoria .
Agentes Antifúngicos
Además de su actividad antimicrobiana, el compuesto se ha explorado como un posible agente antifúngico. Los investigadores han sintetizado 6-sustituidos-4-metil-3-(4-arilpiperazin-1-il)cinolinas, que pueden tener propiedades antifúngicas. Estos compuestos se obtuvieron mediante ciclación intramolecular de 1-(2-arilhidrazono)-1-(4-arilpiperazin-1-il)propan-2-onas específicas, mediadas por ácido polifosfórico (PPA) .
Descubrimiento de Fármacos
Los derivados de piperazina basados en cumarina han llamado la atención en el descubrimiento de fármacos. La inclusión de una porción de piperazina puede mejorar la bioactividad. Los derivados de piperazina N-arilo y N-alquilo se han reportado como potentes agentes antibacterianos, antimaláricos, antipsicóticos y antifúngicos. La estructura del compuesto sugiere un potencial para el desarrollo de fármacos .
Efectos antioxidantes y antiinflamatorios
Aunque no se estudiaron explícitamente estos efectos, las características estructurales del compuesto sugieren que podría poseer propiedades antioxidantes y antiinflamatorias. Las cumarinas, en general, se han asociado con tales actividades .
Propiedades
IUPAC Name |
7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-23-19-18(20(29)24(2)21(23)30)27(9-6-14-28)17(22-19)15-25-10-12-26(13-11-25)16-7-4-3-5-8-16/h3-5,7-8,28H,6,9-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQSABWXZGOWHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2406047.png)



![N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406056.png)
![4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2406057.png)

![Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate](/img/structure/B2406059.png)



![3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2406065.png)
![N-(4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2406067.png)
![3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2406069.png)
